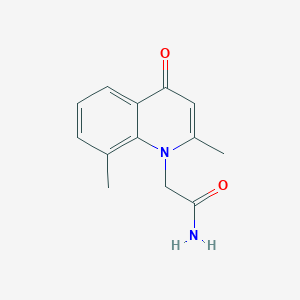

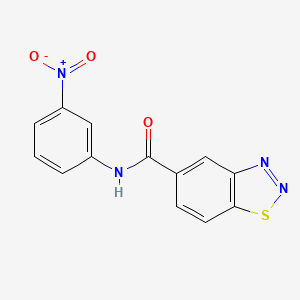

4-allyl-2-methoxyphenyl cyclohexylcarbamate

説明

4-allyl-2-methoxyphenyl cyclohexylcarbamate, also known as AL-LAD, is a synthetic hallucinogenic drug that belongs to the lysergamide family. The drug is a derivative of LSD and was first synthesized in the 1970s. AL-LAD is known for its potent hallucinogenic effects and has gained popularity among recreational drug users. However, in recent years, AL-LAD has been studied for its potential therapeutic applications in scientific research.

作用機序

4-allyl-2-methoxyphenyl cyclohexylcarbamate acts on the serotonin 2A receptor, which is a G protein-coupled receptor. The drug binds to the receptor and activates a signaling pathway that results in the activation of downstream effectors. This activation leads to changes in the activity of neurons in the brain, which results in the characteristic hallucinogenic effects of the drug.

Biochemical and Physiological Effects:

4-allyl-2-methoxyphenyl cyclohexylcarbamate has been found to have a range of biochemical and physiological effects. The drug has been shown to increase the levels of the neurotransmitter serotonin in the brain, which is involved in the regulation of mood, perception, and cognition. 4-allyl-2-methoxyphenyl cyclohexylcarbamate has also been found to increase the levels of dopamine, which is involved in the regulation of reward and motivation.

実験室実験の利点と制限

4-allyl-2-methoxyphenyl cyclohexylcarbamate has several advantages for use in scientific research. The drug has a high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the receptor's function. 4-allyl-2-methoxyphenyl cyclohexylcarbamate has also been found to have a lower toxicity profile than other hallucinogenic drugs, which makes it safer for use in animal studies.

However, 4-allyl-2-methoxyphenyl cyclohexylcarbamate also has several limitations for use in scientific research. The drug has a short half-life, which makes it difficult to study its long-term effects. 4-allyl-2-methoxyphenyl cyclohexylcarbamate is also a Schedule I controlled substance, which makes it difficult to obtain for research purposes.

将来の方向性

There are several future directions for research on 4-allyl-2-methoxyphenyl cyclohexylcarbamate. One area of research is the potential therapeutic applications of the drug. 4-allyl-2-methoxyphenyl cyclohexylcarbamate has been found to have antidepressant and anxiolytic effects, and further research could lead to the development of new treatments for these conditions.

Another area of research is the development of new compounds based on the 4-allyl-2-methoxyphenyl cyclohexylcarbamate molecule. Researchers could modify the structure of 4-allyl-2-methoxyphenyl cyclohexylcarbamate to create new compounds with improved therapeutic properties.

Conclusion:

4-allyl-2-methoxyphenyl cyclohexylcarbamate is a synthetic hallucinogenic drug that has gained popularity among recreational drug users. However, the drug has also been studied for its potential therapeutic applications in scientific research. 4-allyl-2-methoxyphenyl cyclohexylcarbamate acts on the serotonin 2A receptor and has been found to have a range of biochemical and physiological effects. While 4-allyl-2-methoxyphenyl cyclohexylcarbamate has several advantages for use in scientific research, it also has several limitations. Future research on 4-allyl-2-methoxyphenyl cyclohexylcarbamate could lead to the development of new treatments for depression, anxiety, and other conditions.

合成法

The synthesis of 4-allyl-2-methoxyphenyl cyclohexylcarbamate involves the modification of the LSD molecule. The process involves the addition of an allyl group to the indole ring of LSD, which results in the formation of 4-allyl-2-methoxyphenyl cyclohexylcarbamate. The synthesis of 4-allyl-2-methoxyphenyl cyclohexylcarbamate is a complex process and requires specialized equipment and expertise.

科学的研究の応用

4-allyl-2-methoxyphenyl cyclohexylcarbamate has been studied for its potential therapeutic applications in scientific research. The drug has been found to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. 4-allyl-2-methoxyphenyl cyclohexylcarbamate has been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).

特性

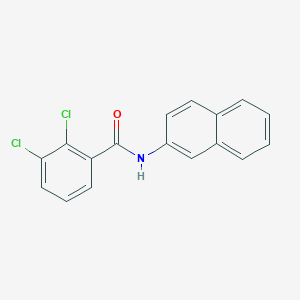

IUPAC Name |

(2-methoxy-4-prop-2-enylphenyl) N-cyclohexylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-3-7-13-10-11-15(16(12-13)20-2)21-17(19)18-14-8-5-4-6-9-14/h3,10-12,14H,1,4-9H2,2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBFFBXKJFKUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354530 | |

| Record name | Carbamic acid, cyclohexyl-, 2-methoxy-4-(2-propenyl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Carbamic acid, cyclohexyl-, 2-methoxy-4-(2-propenyl)phenyl ester | |

CAS RN |

91990-72-6 | |

| Record name | Carbamic acid, cyclohexyl-, 2-methoxy-4-(2-propenyl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)

![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)

![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)

![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)